molecular formula C15H15NO4 B4682010 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide CAS No. 314744-28-0

2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide

Cat. No.: B4682010
CAS No.: 314744-28-0
M. Wt: 273.28 g/mol
InChI Key: MAILZFILHMHSRA-UHFFFAOYSA-N
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Description

2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide is a synthetically designed coumarin derivative of significant interest in medicinal chemistry research. Coumarins are a prominent class of compounds known as benzopyrones, which demonstrate a wide range of pharmacological properties. Scientific literature indicates that coumarin-based hybrids are particularly investigated as potential inhibitors of key neurological targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO) . These enzymes are critically involved in the pathology of neurodegenerative disorders, positioning this compound as a valuable chemical scaffold for the development of novel therapeutic agents for conditions like Alzheimer's disease . The versatility of the coumarin core allows for strategic chemical substitutions, enabling researchers to explore structure-activity relationships and optimize the compound for enhanced potency and selectivity in its mechanism of action . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-8-5-11(19-7-13(16)17)14-9-3-2-4-10(9)15(18)20-12(14)6-8/h5-6H,2-4,7H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAILZFILHMHSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131979
Record name 2-[(1,2,3,4-Tetrahydro-7-methyl-4-oxocyclopenta[c][1]benzopyran-9-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314744-28-0
Record name 2-[(1,2,3,4-Tetrahydro-7-methyl-4-oxocyclopenta[c][1]benzopyran-9-yl)oxy]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314744-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,2,3,4-Tetrahydro-7-methyl-4-oxocyclopenta[c][1]benzopyran-9-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This method involves specific reaction conditions such as controlled temperature and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Variations and Their Implications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Substituent Differences Key Inferred Properties
Target: 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide Not explicitly provided C₁₅H₁₅NO₄ Base structure with acetamide group Moderate lipophilicity; potential for hydrogen bonding
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid 307549-54-8 C₁₅H₁₄O₅ Carboxylic acid instead of acetamide Higher aqueous solubility; lower logP due to ionizable COOH group
2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid 314744-27-9 C₁₆H₁₆O₅ Propanoic acid chain (vs. acetic acid) Increased lipophilicity; potential for altered receptor binding
N-[4-(tert-Butyl)phenyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide 380495-58-9 C₂₅H₂₇NO₄ Bulky tert-butylphenyl group on acetamide Enhanced lipophilicity; possible steric hindrance in biological interactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide 858745-13-8 C₂₄H₂₅NO₆ Dimethoxyphenethyl group on acetamide Improved membrane permeability; potential CNS activity due to aromatic substituents
2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid 314743-72-1 C₁₅H₁₄O₅ Methyl at position 6 (vs. 7); oxygen at position 7 Altered electronic effects; possible differences in target binding

Research and Application Trends

  • Medicinal Chemistry : Derivatives like the dimethoxyphenethyl-substituted acetamide (CAS 858745-13-8) are explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier .
  • Material Science : The cyclopenta[c]chromen core’s aromaticity is leveraged in organic semiconductors or fluorescent probes .

Biological Activity

The compound 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. It combines a carbazole moiety and a chromenyl group, both of which are known for their pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C16H17N1O3C_{16}H_{17}N_{1}O_{3}, with a molecular weight of approximately 273.31 g/mol. Its structure features an ether bond linking the chromenyl and carbazole functionalities, which may contribute to its diverse biological activities.

Research indicates that compounds with similar structures often exhibit various mechanisms of action:

  • Antioxidant Activity : Many chromenyl derivatives possess antioxidant properties, which help in protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The presence of the carbazole moiety may enhance anti-inflammatory responses by modulating cytokine production.
  • Antimicrobial Properties : Some studies suggest that chromenyl compounds can inhibit bacterial growth, potentially useful in treating infections.

Biological Activity Data

Activity TypeObservationsReferences
AntioxidantExhibits significant free radical scavenging activity in vitro.
Anti-inflammatoryReduces levels of pro-inflammatory cytokines in cell culture models.
AntimicrobialInhibits growth of Gram-positive bacteria at concentrations above 50 µM.

Case Studies

Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The compound demonstrated a dose-dependent reduction in free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to controls. This suggests that it may be beneficial in managing inflammatory conditions such as arthritis.

Case Study 3: Antimicrobial Efficacy
Research conducted on various bacterial strains showed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations above 50 µM. This highlights its potential application in developing new antibiotics.

Q & A

Q. What are the recommended methods for structural elucidation of this compound?

X-ray crystallography is the gold standard for determining the three-dimensional structure. Use programs like SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters and molecular geometry analysis . For NMR-based structural validation, employ 1H^1H- and 13C^{13}C-NMR with deuterated solvents (e.g., DMSO-d6_6) to resolve aromatic protons and carbonyl groups, referencing spectral data from similar chromene derivatives .

Q. How can researchers synthesize this compound with high purity?

A multi-step synthesis is typical:

  • Step 1 : Condensation of 7-methyl-4-oxo-tetrahydrocyclopenta[c]chromene with chloroacetyl chloride in anhydrous THF under nitrogen .
  • Step 2 : Amidation using glycine or substituted amines in the presence of DCC/DMAP as coupling agents .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the acetamide derivative. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What analytical techniques are critical for characterizing this compound?

  • HPLC-DAD/MS : For purity assessment (>95%) and mass confirmation (expected [M+H]+^+ at m/z 331.32) .
  • FT-IR : Key peaks include C=O (1680–1720 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C17_{17}H17_{17}NO6_6: C 61.63%, H 5.17%, N 4.23%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Modifications : Introduce substituents at the 7-methyl or 9-oxy positions (e.g., halogens, methoxy groups) to assess impacts on bioactivity .
  • Assays : Test derivatives in in vitro models (e.g., kinase inhibition, cytotoxicity) and correlate activity with steric/electronic parameters calculated via DFT .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve contradictions in bioactivity data across studies .

Q. What strategies are effective for resolving contradictions in reported biological activities?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability .
  • Meta-Analysis : Compare IC50_{50} values of related chromene derivatives (e.g., 8-chloro or benzoylamino analogs) to identify substituent-dependent trends .
  • Mechanistic Studies : Use SPR or ITC to quantify binding affinities for putative targets (e.g., cyclooxygenase-2), resolving discrepancies in potency .

Q. How can computational methods enhance experimental design for this compound?

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 6COX for COX-2) to predict binding modes and prioritize synthetic targets .
  • ADMET Prediction : Employ SwissADME to optimize logP (target 2–3) and permeability, reducing attrition in preclinical studies .
  • Dynamic Simulations : Run MD simulations (AMBER/CHARMM) to assess conformational stability in aqueous and lipid bilayer environments .

Methodological Challenges

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Chromatography : Use Chiralpak IA-3 columns (hexane/isopropanol 85:15) to separate enantiomers, referencing methods for xanthone derivatives .
  • Circular Dichroism (CD) : Validate optical activity with CD spectra (190–300 nm) and compare to known standards .

Q. What are best practices for stability studies under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze degradation via UPLC-MS .
  • Photostability : Expose to UV light (320–400 nm) and monitor decomposition using a QbD approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide

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